molecular formula C22H20N4O3S B1225625 N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide

N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide

Cat. No.: B1225625
M. Wt: 420.5 g/mol
InChI Key: HRQSEAGYSZHRRG-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide is a sulfonamide.

Scientific Research Applications

Antimicrobial Activity

N-Benzimidazol-1-yl-methyl-benzamide derivatives, which include compounds similar to N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide, have shown promising results in antimicrobial activity. Specifically, derivatives such as 3o N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide and related compounds were evaluated for their effectiveness against various bacteria and fungi, including Escherichia coli and Candida albicans, showing significant antimicrobial properties (Sethi et al., 2016).

Anti-Inflammatory Activity

Benzimidazole derivatives have been studied for their anti-inflammatory properties. The research focused on synthesizing various benzimidazole derivatives and testing their effectiveness in reducing inflammation, determined by the rat-paw-oedema method. Compounds like N'-{4-[2-(1H-benzimidazol-2yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and related molecules were found to exhibit potent anti-inflammatory activity (Bhor & Sable, 2022).

Corrosion Inhibition

Benzimidazole derivatives, including those similar to this compound, have been investigated as corrosion inhibitors. In a study, derivatives were used to inhibit corrosion of mild steel in acidic solutions. These inhibitors showed increased efficiency with concentration and were found to adhere to the Langmuir adsorption isotherm model (Yadav et al., 2013).

Anticancer Activity

Several benzimidazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds, including structures related to this compound, have been tested against various cancer cell lines, showing notable anticancer activity. Specific derivatives demonstrated significant effectiveness in inhibiting cancer cell growth (Salahuddin et al., 2014).

Anti-Tubercular Activity

This compound and its derivatives have been explored for their potential as anti-tubercular agents. The studies involved synthesizing various derivatives and assessing their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds exhibited promising anti-tubercular activity, showing effectiveness against different strains of the bacterium (Dighe et al., 2012).

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C22H20N4O3S/c1-15-10-12-17(13-11-15)26(2)30(28,29)18-7-5-6-16(14-18)21(27)25-22-23-19-8-3-4-9-20(19)24-22/h3-14H,1-2H3,(H2,23,24,25,27)

InChI Key

HRQSEAGYSZHRRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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